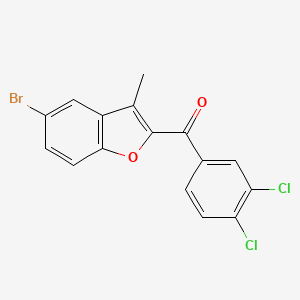

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran ring substituted with bromine and methyl groups, as well as a methanone group attached to a dichlorophenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone typically involves multiple steps:

-

Formation of the Benzofuran Ring: : The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, 2-hydroxy-3-methylbenzaldehyde can be cyclized using a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 3-methylbenzofuran.

-

Bromination: : The bromination of 3-methylbenzofuran can be achieved using bromine (Br₂) in the presence of a solvent such as acetic acid. This step introduces the bromine atom at the 5-position of the benzofuran ring.

-

Friedel-Crafts Acylation: : The final step involves the Friedel-Crafts acylation of the brominated benzofuran with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at the 5-position of the benzofuran ring enables Suzuki–Miyaura cross-coupling with arylboronic acids:

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Temperature | 80°C |

| Time | 5–7 hours |

| Yield | 70–90% (observed for structurally similar compounds) |

Mechanism : The bromine acts as a leaving group, enabling palladium-catalyzed coupling to introduce aryl groups at the 5-position .

a) Ketone Reactivity

The methanone group participates in nucleophilic acyl substitutions :

-

Sulfamation/Carbamation : Reacts with sulfamoyl or carbamoyl chlorides to form sulfamate or carbamate derivatives .

-

Reduction : Potential reduction to a secondary alcohol using agents like NaBH₄ (not explicitly documented but inferred from analogous structures).

b) Halogen Reactivity

-

Bromine : Participates in cross-coupling (e.g., Suzuki) or nucleophilic substitution.

-

Chlorine : Electron-withdrawing groups on the phenyl ring direct electrophilic substitution reactions (e.g., nitration, sulfonation) to meta/para positions.

Electrophilic Aromatic Substitution

The dichlorophenyl group directs electrophiles to specific positions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group at meta position |

| Sulfonation | H₂SO₄, 100°C | Sulfonic acid at para position |

Comparative Reactivity of Structural Analogs

The table below highlights reactions observed in structurally similar compounds:

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that benzofuran derivatives often exhibit a range of biological activities, including:

- Anticancer Properties : Studies have shown that compounds similar to (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives, shedding light on their mechanisms of action:

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines using MTT assays. The results indicated that the introduction of bromine into the structure significantly increased cytotoxicity against certain cancer cells while maintaining low toxicity towards normal cells .

Compound IC50 (µM) Cancer Cell Line Compound A 50 K562 (Leukemia) Compound B >100 HaCaT (Normal) - Mechanistic Studies :

Mecanismo De Acción

The mechanism of action of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The benzofuran ring can intercalate with DNA, while the methanone group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its target.

Comparación Con Compuestos Similares

Similar Compounds

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: Similar structure but lacks the methyl and dichlorophenyl groups.

(3-Methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: Similar but without the bromine atom.

(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone: Similar but with only one chlorine atom on the phenyl ring.

Uniqueness

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and dichlorophenyl groups enhances its reactivity and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a benzofuran moiety and a dichlorophenyl group, which are known for their diverse biological effects. The presence of bromine and chlorine substituents enhances the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.

- Molecular Formula : C16H9BrCl2O2

- Molecular Weight : 384.05 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 474.7 ± 45.0 °C at 760 mmHg

- Flash Point : 240.9 ± 28.7 °C

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Many benzofuran derivatives have shown efficacy against different cancer cell lines due to their ability to modulate key signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is common among benzofuran derivatives.

- Antimicrobial Activity : The presence of halogen substituents (bromine and chlorine) typically enhances the antimicrobial properties of such compounds.

Structure-Activity Relationship (SAR)

The unique arrangement of bromine and dichlorophenyl substituents on the benzofuran structure may enhance its selectivity towards specific biological targets compared to other similar compounds. A comparative analysis of structurally related compounds reveals insights into their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methylbenzofuran | Contains a methyl group on the benzofuran core | Anti-inflammatory |

| 2-Bromobenzofuran | Brominated version without dichlorophenyl | Anticancer properties |

| 3-Chloro-N-(benzofuran)acetamide | Contains an acetamide group on benzofuran | Antimicrobial activity |

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the anticancer effects of various benzofuran derivatives, highlighting that those with halogen substitutions showed improved potency against cancer cell lines such as A-431 and Jurkat cells. For instance, compounds with a dichloro substituent exhibited significant cytotoxicity, with IC50 values lower than standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Studies :

- Antimicrobial Efficacy :

Future Directions

The biological activity of this compound presents numerous avenues for further research:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects could lead to the development of new therapeutic agents.

- In Vivo Studies : Conducting in vivo studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.

- Derivatives Development : Exploring structural modifications may enhance its bioactivity and selectivity towards specific targets.

Propiedades

IUPAC Name |

(5-bromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrCl2O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJXGULLLXDFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.